molecular formula C25H27ClN4O3 B11191224 9'-Chloro-3'-(2,3-dimethylphenyl)-1,5-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione

9'-Chloro-3'-(2,3-dimethylphenyl)-1,5-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione

Cat. No.: B11191224
M. Wt: 467.0 g/mol
InChI Key: USYXUTQSJWZLMH-UHFFFAOYSA-N
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Description

9’-Chloro-3’-(2,3-dimethylphenyl)-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique structure that includes a spiro linkage and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9’-Chloro-3’-(2,3-dimethylphenyl)-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pyrazino[1,2-A]quinoline structure, followed by the introduction of the spiro linkage and the chloro and dimethylphenyl substituents. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

9’-Chloro-3’-(2,3-dimethylphenyl)-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Halogen atoms, such as the chlorine in this compound, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

In chemistry, 9’-Chloro-3’-(2,3-dimethylphenyl)-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties, such as increased potency, selectivity, or reduced toxicity.

Industry

In industry, 9’-Chloro-3’-(2,3-dimethylphenyl)-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione can be used in the development of advanced materials. Its unique structure may impart desirable properties such as enhanced stability, conductivity, or mechanical strength to polymers, coatings, or composites.

Mechanism of Action

The mechanism of action of 9’-Chloro-3’-(2,3-dimethylphenyl)-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound shares some structural similarities but lacks the spiro linkage and the chloro and dimethylphenyl substituents.

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another compound with a complex structure, but with different functional groups and applications.

Uniqueness

The uniqueness of 9’-Chloro-3’-(2,3-dimethylphenyl)-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione lies in its spiro linkage and the combination of functional groups. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H27ClN4O3

Molecular Weight

467.0 g/mol

IUPAC Name

9'-chloro-3'-(2,3-dimethylphenyl)-1,3-dimethylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C25H27ClN4O3/c1-15-6-5-7-19(16(15)2)29-10-11-30-20-12-18(26)9-8-17(20)13-25(21(30)14-29)22(31)27(3)24(33)28(4)23(25)32/h5-9,12,21H,10-11,13-14H2,1-4H3

InChI Key

USYXUTQSJWZLMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN3C(C2)C4(CC5=C3C=C(C=C5)Cl)C(=O)N(C(=O)N(C4=O)C)C)C

Origin of Product

United States

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